Direct Evidence for Allosteric Site I Binding on PHGDH: Mutagenesis Studies
This compound's mechanism of action is definitively established as a non-NAD⁺-competitive allosteric inhibitor of PHGDH via binding to site I [1]. Mutagenesis studies provide direct evidence: replacing key residues in the proposed binding pocket dramatically reduces its inhibitory potency. The IC50 against wild-type (WT) PHGDH is 34.8 ± 3.6 μM. When the residues R134 and K57/T59 are mutated to alanine, the IC50 values shift to 141 ± 4 μM and 128 ± 10 μM, respectively, representing a 4.1-fold and 3.7-fold loss of potency [1]. This demonstrates that its activity is not a generic enzyme inhibition but a specific, structure-dependent interaction at a defined allosteric site.
| Evidence Dimension | PHGDH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 34.8 ± 3.6 μM |
| Comparator Or Baseline | PHGDH mutant R134A (IC50: 141 ± 4 μM) and PHGDH mutant K57AT59A (IC50: 128 ± 10 μM) |
| Quantified Difference | 4.1-fold loss of potency vs. R134A; 3.7-fold loss vs. K57AT59A |
| Conditions | In vitro enzyme activity assay; human WT and mutant PHGDH |
Why This Matters
This data provides the highest level of mechanistic validation, confirming a specific binding site and de-risking off-target activity due to non-specific protein interactions, which is a critical differentiator for selecting a tool compound for mechanistic studies.
- [1] Wang Q, et al. Rational design of selective allosteric inhibitors of PHGDH and serine synthesis with anti-tumor activity. *Cell Chem Biol*. 2017;24(1):55-65. PMID: 28042046; PMCID: PMC5915676. View Source
